molecular formula C9H6INO B1312100 6-Iodoquinolin-4-ol CAS No. 342617-07-6

6-Iodoquinolin-4-ol

Cat. No. B1312100
CAS RN: 342617-07-6
M. Wt: 271.05 g/mol
InChI Key: ZAZOVHUNVUSQMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-Iodoquinolin-4-ol is C9H6INO . It has a molecular weight of 271.05 . The structure includes a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

6-Iodoquinolin-4-ol is a solid at room temperature . It has a predicted melting point of 119.19°C and a predicted boiling point of approximately 393.5°C at 760 mmHg . The predicted density is approximately 2.0 g/cm³ , and the refractive index is 1.77 (n 20D) .

Scientific Research Applications

Photodynamic Therapy for Cancer

6-Iodoquinolin-4-ol: has been investigated for its potential application as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. The compound’s ability to generate singlet oxygen when exposed to light makes it a candidate for targeting cancer cells .

Antiprotozoal Agent

This compound is part of a class of medicines known as antiprotozoals. It’s used to treat infections caused by protozoa, with a common application being the treatment of an intestinal infection known as amebiasis .

Proteomics Research

In proteomics, 6-Iodoquinolin-4-ol is utilized as a biochemical tool. Its unique properties can help in the study of protein expression, function, and structure, providing insights into cellular processes .

Synthesis of Unsymmetrical Squaraine Dyes

The compound serves as a precursor in the synthesis of unsymmetrical squaraine cyanine dyes. These dyes have applications in bioimaging and as sensors due to their strong absorption in the tissue transparency spectral region .

Safety and Hazards

The safety data sheet advises avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It should be stored at room temperature .

properties

IUPAC Name

6-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZOVHUNVUSQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413268
Record name 6-iodoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodoquinolin-4-ol

CAS RN

342617-07-6
Record name 6-iodoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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